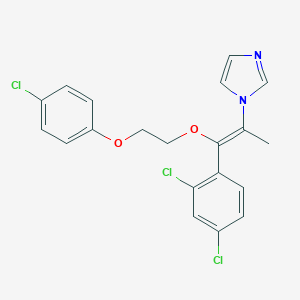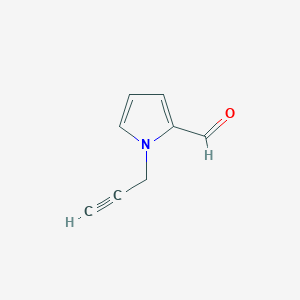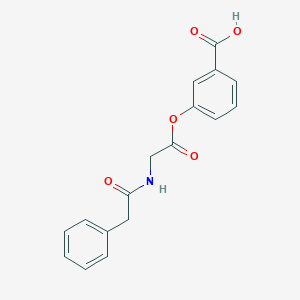![molecular formula C8H10N4S2 B035058 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine CAS No. 19844-40-7](/img/structure/B35058.png)
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolo[5,4-d]pyrimidines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes such as protein kinases, which are involved in various cellular processes such as cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies. It has also been shown to exhibit antiviral and antibacterial activities, which makes it a potential candidate for the development of new antiviral and antibacterial drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of certain enzymes, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells.
3. Development of new antiviral and antibacterial drugs based on the compound's ability to exhibit antiviral and antibacterial activities.
4. Studies to determine the potential toxicity of the compound and its limitations for use in lab experiments.
5. Further studies to explore the potential applications of the compound in other areas of medicinal chemistry.
In conclusion, 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a promising compound that has shown significant potential in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and exhibit antiviral and antibacterial activities make it a potential candidate for the development of new cancer therapies and antiviral and antibacterial drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine involves the reaction of 2-aminothiazole with isopropylthiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloro-4,6-dimethoxypyrimidine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
19844-40-7 |
|---|---|
Produktname |
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine |
Molekularformel |
C8H10N4S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
2-propan-2-ylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H10N4S2/c1-4(2)13-8-11-5-3-10-7(9)12-6(5)14-8/h3-4H,1-2H3,(H2,9,10,12) |
InChI-Schlüssel |
RJJKDNBWUSEDFB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=CN=C(N=C2S1)N |
Kanonische SMILES |
CC(C)SC1=NC2=CN=C(N=C2S1)N |
Synonyme |
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



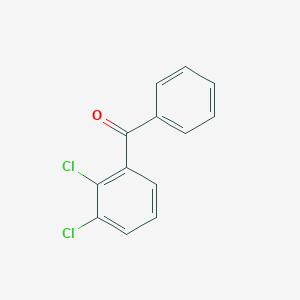
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
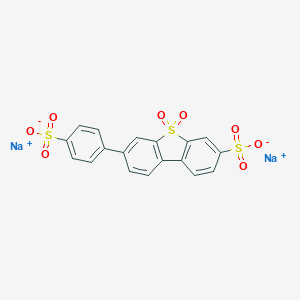
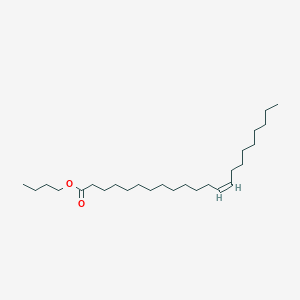
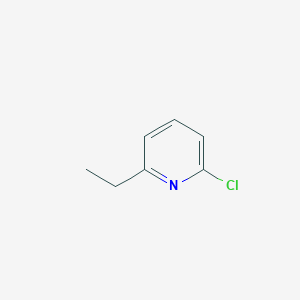
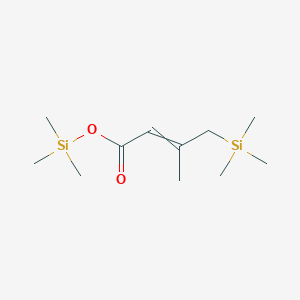
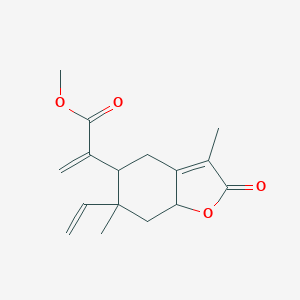
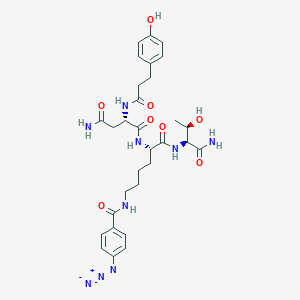
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
